8-Chloro-6-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKJRSIWSMRLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728292 | |
| Record name | 8-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19655-46-0 | |
| Record name | 8-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 8-Chloro-6-methylquinoline and Its Isomer
An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: 8-Chloro-6-methylquinoline
A comprehensive search for the specific chemical compound This compound did not yield a dedicated CAS number or detailed molecular weight information in publicly available chemical databases. This suggests that this particular isomer may not be a commonly synthesized or cataloged compound.
However, significant data is available for the closely related isomer, 6-Chloro-8-methylquinoline . This technical guide will provide an in-depth overview of this compound as a valuable resource for researchers in the field.
Core Data for 6-Chloro-8-methylquinoline
The fundamental chemical properties of 6-Chloro-8-methylquinoline are summarized below.
| Property | Value | Reference |
| CAS Number | 19655-50-6 | [1] |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
Synthesis of 6-Chloro-8-methylquinoline
A detailed experimental protocol for the synthesis of 6-Chloro-8-methylquinoline has been documented. The synthesis involves a Skraup reaction, a classic method for synthesizing quinolines.
Experimental Protocol
Preparation of 6-Chloro-8-methylquinoline:
To a stirred solution of 4-chloro-2-methylaniline (100 grams, 0.706 mole) and glycerol (260 grams, 2.82 mole) in nitrobenzene (200 mL), concentrated sulfuric acid (200 mL) was added dropwise at room temperature. The reaction mixture was then slowly heated to 140°C, at which point a vigorous exothermic reaction was observed, causing the temperature to rise to the reflux temperature of approximately 200°C. The mixture was further stirred for 6 hours at 140°C, with the reaction progress monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mass was cooled to room temperature and stirred overnight. The mixture was then quenched with chilled water (5 L), and the pH was adjusted to ~9 using a 40% aqueous sodium hydroxide solution. Ethyl acetate (3 L) was added, and the mixture was stirred for an additional 30 minutes. The resulting solution was filtered through a celite bed.
The organic layer was separated, and the aqueous phase was extracted with ethyl acetate (5 x 2 L). The combined organic layers (13 L) were washed with water (3 L) and brine solution (3 L). The organic phase was subsequently dried over sodium sulfate and concentrated under vacuum to yield a crude residue. This residue was further purified by flash chromatography using an ethyl acetate-hexane mixture (5:95) to afford the final product.[1]
Yield: 100.8 grams (80%)[1]
Synthesis Workflow Diagram
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of 6-Chloro-8-methylquinoline. The broader class of quinoline derivatives is known for a wide range of pharmacological properties, including antimicrobial and anticancer effects, often attributed to their ability to intercalate DNA or inhibit key enzymes.[2][3][4] However, dedicated studies on this particular compound are not extensively documented.
Further research is required to elucidate the specific molecular targets and mechanisms of action for 6-Chloro-8-methylquinoline.
References
- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 8-Chloro-6-methylquinoline Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-Chloro-6-methylquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document outlines the primary synthetic routes starting from commercially available precursors, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways.
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds. The introduction of specific substituents, such as chloro and methyl groups, at defined positions on the quinoline ring can significantly modulate the biological activity of these molecules. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The most direct and established method for the synthesis of this and related quinolines is the Skraup synthesis, a robust reaction that constructs the quinoline ring system from an aniline derivative and glycerol.
Synthetic Pathways and Starting Materials
The principal and most practical approach for the synthesis of this compound is the Skraup reaction. This method involves the reaction of a substituted aniline with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent.
Primary Synthetic Route: Skraup Synthesis
The Skraup synthesis for this compound commences with the readily available starting material, 2-Chloro-4-methylaniline. The overall reaction scheme is depicted below:
Caption: Skraup Synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the expected product. The data for the product is based on a highly analogous synthesis of 6-chloro-8-methylquinoline, for which detailed experimental data is available.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Clear yellow to pale brown liquid | 223-225 | 7 |
| Glycerol | C₃H₈O₃ | 92.09 | Colorless viscous liquid | 290 | 17.9 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, odorless, oily liquid | 337 | 10 |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Pale yellow to yellow-brown oily liquid | 210.9 | 5.7 |
Table 2: Reaction Conditions and Expected Yield for Skraup Synthesis
| Parameter | Value |
| Molar Ratio (Aniline:Glycerol) | ~1:4 |
| Dehydrating Agent | Concentrated Sulfuric Acid |
| Oxidizing Agent | Nitrobenzene |
| Reaction Temperature | 140°C (with initial exotherm) |
| Reaction Time | 6 hours |
| Expected Yield | ~80% |
Table 3: Physical and Spectroscopic Data of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl₃, δ ppm) | Predicted: Signals corresponding to an aromatic methyl group (~2.5 ppm), and aromatic protons in the range of 7.3-8.9 ppm. |
| Mass Spectrum (m/z) | Predicted: [M+H]⁺ at 178.0 and 180.0 (due to 35Cl and 37Cl isotopes). |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the Skraup reaction, adapted from a reliable procedure for a closely related isomer.[1]
Synthesis of this compound
Materials:
-
2-Chloro-4-methylaniline (1.0 eq)
-
Glycerol (4.0 eq)
-
Nitrobenzene (as solvent and oxidizing agent)
-
Concentrated Sulfuric Acid
-
40% Aqueous Sodium Hydroxide Solution
-
Ethyl Acetate
-
Deionized Water
-
Brine Solution
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
To a stirred solution of 2-Chloro-4-methylaniline in nitrobenzene, add glycerol at room temperature.
-
Carefully add concentrated sulfuric acid dropwise to the mixture. An exothermic reaction may be observed.
-
Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction is expected, which may cause the temperature to rise to the reflux temperature of nitrobenzene (~210°C).
-
Maintain the reaction mixture at 140°C and continue stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and stir overnight.
-
Quench the reaction mixture by carefully pouring it into a large volume of chilled water (e.g., 5 L for a 100 g scale reaction).
-
Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate to the mixture and stir for 30 minutes.
-
Filter the resulting solution through a pad of Celite to remove any insoluble material.
-
Separate the organic layer. Extract the aqueous phase multiple times with ethyl acetate.
-
Combine all the organic layers and wash sequentially with water and brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for the synthesis and characterization.
References
Spectroscopic Profile of 8-Chloro-6-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 8-Chloro-6-methylquinoline. The information presented herein is essential for its identification, characterization, and application in synthetic chemistry and drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 8-chloroquinoline, 6-methylquinoline, 8-methylquinoline, and 6-chloroquinoline, and take into account the electronic effects of the chloro and methyl substituents on the quinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.85 | dd | J = 4.2, 1.7 Hz | H-2 |
| ~8.20 | dd | J = 8.4, 1.7 Hz | H-4 |
| ~7.80 | d | J = 8.2 Hz | H-5 |
| ~7.65 | s | H-7 | |
| ~7.45 | dd | J = 8.4, 4.2 Hz | H-3 |
| ~2.55 | s | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-2 |
| ~148.0 | C-8a |
| ~138.0 | C-6 |
| ~136.5 | C-4 |
| ~133.0 | C-8 |
| ~129.0 | C-5 |
| ~128.0 | C-4a |
| ~127.5 | C-7 |
| ~122.0 | C-3 |
| ~21.5 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |
| 1450-1350 | Medium | C-H bending (methyl) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
| 750-650 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 179 | 33 | [M+2]⁺ (³⁷Cl isotope) |
| 142 | ~60 | [M-Cl]⁺ |
| 115 | ~40 | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[1] The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.[2]
-
¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR: The spectrum is typically recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom.[3] A pulse angle of 30 degrees and a relaxation delay of 2-5 seconds are used. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound can be obtained using the Attenuated Total Reflectance (ATR) technique or as a KBr pellet.[4]
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
KBr Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source.[5]
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.[5]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide on 8-Chloro-6-methylquinoline Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the derivatives and analogues of 8-chloro-6-methylquinoline, a specific subclass with significant therapeutic potential. While research on this particular scaffold is emerging, this document consolidates the current understanding of its synthesis, biological evaluation, and potential mechanisms of action, drawing insights from structurally related quinoline compounds. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities, have established them as a cornerstone in drug discovery.[2] The strategic substitution on the quinoline ring system allows for the fine-tuning of their biological activity and pharmacokinetic profiles.
The this compound core presents a unique combination of electronic and steric features. The chloro group at the 8-position and the methyl group at the 6-position are expected to influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. While extensive data on this specific scaffold is limited, the broader family of substituted quinolines has shown significant promise, particularly in oncology. This guide will explore the synthesis, available biological data of analogues, and key experimental protocols relevant to the study of this compound derivatives.
Synthesis of the this compound Scaffold
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. These methods typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.[3]
A general synthetic approach to this compound would involve the reaction of an appropriately substituted aniline with a suitable three-carbon synthon. For instance, the Skraup synthesis, a robust method for quinoline synthesis, could be adapted.
Experimental Protocol: Synthesis of 6-chloro-8-methylquinoline (Illustrative Example)
This protocol describes a typical Skraup synthesis for a related analogue, which can be adapted for the target compound.
Materials:
-
4-chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution (40%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.
-
Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed.
-
Maintain the temperature at 140°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mass to room temperature and quench with chilled water.
-
Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 6-chloro-8-methylquinoline.
Biological Activity of this compound Analogues
While specific cytotoxic data for this compound derivatives are not widely available in the public domain, the anticancer potential of structurally related quinoline compounds is well-documented. The introduction of chloro and methyl groups can significantly influence the biological activity. For instance, chloro-substituted quinolines have demonstrated potent cytotoxicity against various cancer cell lines.[4]
Anticancer Activity
To illustrate the potential of this scaffold, the following tables summarize the cytotoxic activity of various substituted quinoline derivatives against a range of cancer cell lines. It is important to note that these are analogues and the activity of this compound derivatives may vary.
Table 1: Cytotoxicity of Substituted 2-Arylquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 11 | PC3 (Prostate) | 34.34 |
| 12 | PC3 (Prostate) | 31.37 |
| 13 | HeLa (Cervical) | 8.3 |
| 18 | HeLa (Cervical) | 13.15 |
Source: Adapted from studies on 2-arylquinoline derivatives. The numbering of compounds is as per the source publication.[1]
Table 2: Cytotoxicity of 7-Chloro-4-quinolinylhydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/cm³) |
| 36 (analogue 1) | SF-295 (CNS) | 0.314 |
| 36 (analogue 2) | HCT-8 (Colon) | 4.65 |
| 36 (analogue 3) | HL-60 (Leukemia) | < 0.25 |
Source: Adapted from studies on 7-chloro-4-quinolinylhydrazone derivatives. The numbering of compounds is as per the source publication.[2]
Table 3: Cytotoxicity of 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | MTS50 (µg/mL) |
| 3 | MDA231 (Breast) | 12.5-25 |
| 3 | T-47D (Breast) | 12.5-25 |
| 3 | Hep3B (Hepatocellular) | 6.25 ± 0.034 |
Source: Adapted from studies on 8-hydroxy-2-quinolinecarbaldehyde. The numbering of compounds is as per the source publication.[5]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, studies on structurally related quinoline compounds suggest several potential mechanisms of action in cancer cells. Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.
A study on a structurally related indoloquinoline, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its ability to modulate the PI3K/AKT/mTOR signaling pathway . This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis. The compound was found to downregulate the expression of PI3KCA and p-AKT, key components of this pathway, leading to cell cycle arrest and apoptosis in colorectal cancer cells.
Below is a diagram illustrating the potential inhibitory effect of an this compound analogue on the PI3K/Akt/mTOR pathway, based on the findings for the related indoloquinoline compound.
Experimental Workflow for Pathway Analysis
To investigate the effect of this compound derivatives on specific signaling pathways, a series of molecular biology experiments can be conducted.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is currently limited, the extensive research on related quinoline derivatives strongly suggests their potential, particularly in the field of oncology. Future research should focus on the synthesis of a diverse library of this compound analogues and their systematic evaluation against a panel of cancer cell lines. Subsequent studies should aim to elucidate their specific molecular targets and mechanisms of action, including their effects on key signaling pathways. The methodologies and data presented in this guide provide a solid foundation for initiating and advancing such drug discovery programs.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 8-Chloro-6-methylquinoline: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of 8-Chloro-6-methylquinoline based on the known biological activities of structurally related quinoline derivatives. As of the date of this publication, there is a notable absence of direct experimental studies on the therapeutic properties of this compound itself. The information presented herein is intended to serve as a guide for researchers and drug development professionals to explore the potential of this compound.
Introduction
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities. The this compound scaffold, a substituted quinoline, represents a molecule of significant interest for potential drug development. While this specific compound is primarily recognized as a chemical intermediate in organic synthesis, its structural similarity to well-characterized bioactive molecules suggests a range of plausible therapeutic applications.[1] This guide will explore these potential applications by drawing parallels with related compounds, proposing hypothetical mechanisms of action, and outlining potential experimental workflows for future investigation.
Potential Therapeutic Areas
Based on the established activities of analogous quinoline-based compounds, this compound could be investigated for the following therapeutic applications:
-
Antimicrobial Activity: Halogenated 8-hydroxyquinoline derivatives, such as cloxyquin (5-chloroquinolin-8-ol), have demonstrated potent in-vitro activity against Mycobacterium tuberculosis.[2] The presence of a chlorine atom in this compound suggests that it may exhibit similar antibacterial or antifungal properties. The quinoline core is a key feature in drugs designed to interact with various biological targets.[1]
-
Anticancer Activity: The quinoline scaffold is a privileged structure in the design of anticancer agents. Derivatives of 8-hydroxyquinoline have been shown to possess anticancer effects, often linked to their ability to chelate metal ions like copper and zinc.[3] This chelation can disrupt cellular processes in cancer cells, leading to apoptosis.
-
Antineurodegenerative Activity: Metal ion dyshomeostasis is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3] 8-Hydroxyquinoline and its derivatives are known metal chelators that can potentially restore metal balance in the brain.[3] The lipophilic nature of the quinoline ring may facilitate crossing the blood-brain barrier.
Quantitative Data on Related Compounds
To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on structurally related quinoline derivatives.
| Compound | Therapeutic Area | Target Organism/Cell Line | Measurement | Value |
| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | Mycobacterium tuberculosis (clinical isolates) | MIC₅₀ | 0.125 µg/mL |
| Cloxyquin (5-chloroquinolin-8-ol) | Antituberculosis | Mycobacterium tuberculosis (clinical isolates) | MIC₉₀ | 0.25 µg/mL |
Proposed Experimental Protocols
To investigate the potential therapeutic applications of this compound, the following experimental protocols are proposed.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) will be grown to the mid-logarithmic phase.
-
Compound Preparation: A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of concentrations.
-
Microdilution Assay: The assay will be performed in 96-well microtiter plates. Each well will contain a standardized inoculum of the microorganism and a specific concentration of the test compound.
-
Incubation: Plates will be incubated under appropriate conditions (temperature, time, atmosphere) for each microorganism.
-
MIC Determination: The MIC will be determined as the lowest concentration of this compound that visibly inhibits microbial growth.
In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Line Culture: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) will be cultured in appropriate media.
-
MTT Assay:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
Cells will be treated with serial dilutions of this compound for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals will be solubilized, and the absorbance will be measured to determine cell viability.
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) will be calculated from the dose-response curve.
Visualizations
Proposed Synthesis Workflow
The synthesis of this compound can be conceptually approached through established methods for quinoline synthesis, such as the Skraup synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
Hypothetical Mechanism of Action: Metal Chelation
A plausible mechanism of action for the potential bioactivity of this compound, extrapolated from related 8-hydroxyquinolines, involves metal ion chelation.
Caption: Hypothetical metal chelation mechanism of this compound.
Experimental Workflow for Therapeutic Evaluation
The following diagram outlines a logical progression for evaluating the therapeutic potential of this compound.
Caption: A workflow for the therapeutic evaluation of this compound.
Conclusion
While direct evidence for the therapeutic applications of this compound is currently unavailable, its structural features and the well-documented bioactivities of related quinoline derivatives provide a strong rationale for its investigation as a potential antimicrobial, anticancer, and antineurodegenerative agent. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of this promising compound. Further research is warranted to synthesize, characterize, and evaluate the pharmacological properties of this compound.
References
- 1. 8-Chloro-6-methylquinolin-2(1H)-one [myskinrecipes.com]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Landscape of Chloro-Methylquinolines
Disclaimer: Specific experimental data for 8-Chloro-6-methylquinoline is limited in publicly available literature. This guide provides a comprehensive overview by leveraging data from closely related isomers, such as 6-Chloro-8-methylquinoline, and the broader class of substituted quinolines to illustrate the core chemical and biological properties relevant to researchers, scientists, and drug development professionals.
Introduction
Quinolines are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds, renowned for their presence in natural alkaloids and their wide-ranging pharmacological applications. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]
The introduction of substituents, such as chloro and methyl groups, onto the quinoline ring system significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can profoundly influence receptor binding affinity and overall biological activity.[1] This guide focuses on the synthesis, properties, and potential therapeutic applications of chloro-methylquinolines, with a particular emphasis on derivatives investigated for their anticancer potential.
Synthesis and Physicochemical Properties
The construction of the chloro-methylquinoline scaffold is most commonly achieved through classic cyclization reactions, such as the Skraup synthesis. This method involves the reaction of a substituted aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the quinoline ring system.
General Synthesis Workflow
The Skraup synthesis provides a robust method for preparing substituted quinolines. The general workflow involves the reaction of a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.
Caption: General workflow for the Skraup synthesis of a chloro-methylquinoline.
Physicochemical Data
Quantitative physicochemical data for specific chloro-methylquinoline isomers can be sparse. The following table compiles available data for representative derivatives to allow for comparison.[1][3][4][5]
| Property | 6-Chloro-8-methylquinoline[6] | 8-Chloroquinoline[3][7] | 8-Methylquinoline[5] | 2-Chloro-6-methylquinoline-3-carbaldehyde[4] |
| CAS Number | 19655-50-6 | 611-33-6 | 611-32-5 | 73568-27-1 |
| Molecular Formula | C₁₀H₈ClN | C₉H₆ClN | C₁₀H₉N | C₁₁H₈ClNO |
| Molecular Weight | 177.63 g/mol | 163.60 g/mol | 143.19 g/mol | 205.64 g/mol |
| Appearance | Solid | Clear yellow to brown liquid | Liquid | Solid |
| Melting Point | Not specified | -20 °C | -80 °C | Not specified |
| Boiling Point | Not specified | 288.5 °C | 143 °C / 34 mmHg | Not specified |
| Density | Not specified | 1.28 g/mL | 1.052 g/mL at 25 °C | Not specified |
| Solubility | Soluble in ethyl acetate/hexane | Soluble in water | Not specified | Not specified |
Biological Activity and Potential Applications
Quinoline derivatives are extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[8]
Anticancer Activity
| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference |
| Ruthenium(II) Complex with 8-Hydroxyquinoline | T47D (Breast Cancer) | 48.3 | [9] |
| Ruthenium(II) Complex with 8-Hydroxyquinoline | MDA-MB-231 (Breast Cancer) | 45.5 | [9] |
| Quinoline-8-Sulfonamide Derivative (9a) | C32 (Amelanotic Melanoma) | 233.9 | [10] |
| Quinoline-8-Sulfonamide Derivative (9a) | COLO829 (Metastatic Melanoma) | 168.7 | [10] |
| Quinoline-8-Sulfonamide Derivative (9a) | A549 (Lung Carcinoma) | 223.1 | [10] |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases.[11] Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed in cancer cells, leading to uncontrolled cell growth. Quinoline derivatives can act as ATP-competitive inhibitors, blocking the kinase active site and preventing downstream signaling.[8]
Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of chloro-methylquinolines, adapted from published procedures for analogous compounds.
Synthesis of 6-Chloro-8-methylquinoline (Skraup Reaction)[6]
This protocol describes a representative synthesis of a chloro-methylquinoline isomer.
Materials:
-
4-Chloro-2-methylaniline (100 g, 0.706 mol)
-
Glycerol (260 g, 2.82 mol)
-
Nitrobenzene (200 mL)
-
Concentrated Sulfuric Acid (200 mL)
-
40% Aqueous Sodium Hydroxide
-
Ethyl Acetate
-
Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.
-
Maintain the reaction at 140 °C for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench into chilled water (5 L).
-
Adjust the pH to ~9 using 40% aqueous sodium hydroxide solution.
-
Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain the crude residue.
-
Purify the crude product by flash chromatography using an ethyl acetate/hexane (5:95) solvent system to afford the title compound.
Expected Results:
-
Yield: ~80%
-
¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)
-
Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺
Cytotoxicity Evaluation (MTT Assay)[12]
This protocol outlines a standard method for assessing the in vitro anticancer activity of a compound.
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]
- 4. 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1 [sigmaaldrich.com]
- 5. 8-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. 8-Chloroquinoline | 611-33-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 8-chloro-6-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a two-step process, commencing with the preparation of the key intermediate, 2-chloro-4-methylaniline, followed by the construction of the quinoline core via the Skraup reaction.
I. Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following two-step reaction sequence:
-
Synthesis of 2-Chloro-4-methylaniline: The precursor, 2-chloro-4-methylaniline, is synthesized by the reduction of 2-chloro-4-nitrotoluene.
-
Skraup Synthesis of this compound: The quinoline ring system is constructed by the reaction of 2-chloro-4-methylaniline with glycerol in the presence of a strong acid and an oxidizing agent.
II. Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methylaniline
This protocol is based on the catalytic hydrogenation of 2-chloro-4-nitrotoluene.
Materials:
-
2-Chloro-4-nitrotoluene
-
Palladium-Iron/Carbon catalyst (Pd-Fe/C)
-
Ethanol or Ethanol-water mixture
-
Hydrogen gas
-
Reaction vessel suitable for catalytic hydrogenation
Procedure:
-
In a suitable hydrogenation reactor, a solution of 2-chloro-4-nitrotoluene in ethanol or an ethanol-water mixture is prepared. The concentration of 2-chloro-4-nitrotoluene should be between 1-45% of the total reaction mass.
-
The Pd-Fe/C catalyst is added to the solution. The catalyst loading should be between 0.05-0.4% of the mass of 2-chloro-4-nitrotoluene.
-
The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is stirred at a temperature between 25-100°C under a hydrogen pressure of 0.2-3.0 MPa.
-
The reaction is monitored for the complete conversion of the starting material.
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate, containing the product 2-chloro-4-methylaniline, is concentrated under reduced pressure.
-
The crude product can be further purified by distillation or recrystallization.
Step 2: Skraup Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 6-chloro-8-methylquinoline.[1]
Materials:
-
2-Chloro-4-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution (40% aqueous)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of 2-chloro-4-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene (2 volumes based on the aniline), add concentrated sulfuric acid (2 volumes based on the aniline) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed.
-
Maintain the reaction mixture at 140°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and stir overnight.
-
Carefully quench the reaction mixture by pouring it into chilled water (50 volumes based on the aniline).
-
Adjust the pH of the aqueous solution to approximately 9 using a 40% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 volumes based on the aniline).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 5:95) as the eluent to afford the pure this compound.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Starting Amount | Expected Product | Expected Yield (%) |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | 1.0 | 10.0 g | - | - |
| Glycerol | C₃H₈O₃ | 92.09 | 4.0 | 26.0 g | - | - |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent | 20 mL | - | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 20 mL | - | - |
| This compound | C₁₀H₈ClN | 177.63 | - | - | 10.0 g | ~80% |
Note: The expected yield is an estimate based on the reported yield for the synthesis of the isomeric 6-chloro-8-methylquinoline.[1]
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Crude 8-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of crude 8-Chloro-6-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies described are based on established techniques for the purification of quinoline derivatives and are intended to guide researchers in obtaining a high-purity product suitable for further synthetic steps and biological screening.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a valuable scaffold for the synthesis of compounds with potential therapeutic activities. Crude this compound, obtained from synthesis, often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity of subsequent reactions and the biological activity of the final products. The primary purification techniques for compounds of this class are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Potential Impurities
The nature of impurities in crude this compound will depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials.
-
Regioisomers formed during the synthesis.
-
Byproducts from side reactions.
-
Residual solvents and reagents.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify the major impurities and select the most appropriate purification strategy.[1][2]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.[3] This method is particularly effective for removing small amounts of impurities from a relatively pure crude product.
Principle: The crude solid is dissolved in a hot solvent in which it has high solubility. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.[3]
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture with water)[4]
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, or an ethanol/water mixture, is often a good starting point for quinoline derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely with heating and stirring.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][3]
-
Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1][3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting:
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to the presence of significant impurities or too rapid cooling. Re-heat the solution and allow it to cool more slowly, or consider pre-purification by column chromatography.[1]
-
No crystal formation: If crystals do not form, the solution may not be saturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.[1][3]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating complex mixtures and isolating pure compounds.
Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (eluent), leading to their separation.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and hexane)[5]
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The ideal solvent system should provide good separation of the desired compound from its impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for quinoline derivatives is a mixture of ethyl acetate and hexane.[5]
-
Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the expected outcomes for the purification of crude this compound using the described techniques. The actual values may vary depending on the initial purity of the crude material.
| Purification Technique | Expected Purity | Expected Yield | Primary Application |
| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining crystalline material.[1] |
| Column Chromatography | >98% | 50-70% | Separating complex mixtures and achieving high purity. |
Visualizations
Workflow for Purification of Crude this compound
Caption: Logical workflow for the purification of this compound.
References
Step-by-Step Guide to the Synthesis of 8-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 8-chloro-6-methylquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The primary method described is the Skraup synthesis, a classic and effective reaction for the formation of quinoline ring systems.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a one-pot Skraup reaction. This process involves the reaction of 2-chloro-4-methylaniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for the synthesis of this compound.
Reagents and Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Starting material |
| Glycerol | C₃H₈O₃ | 92.09 | |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Dehydrating agent and catalyst |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Oxidizing agent |
| Ferrous sulfate (optional) | FeSO₄ | 151.91 | To moderate the reaction |
| Sodium Hydroxide | NaOH | 40.00 | For neutralization |
| Diethyl ether or Dichloromethane | - | - | Extraction solvent |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying agent |
Step-by-Step Procedure:
A detailed experimental protocol for the synthesis of this compound is provided in the 1955 publication by Neely and Capps in the Journal of the American Chemical Society. While the full text of this article is not publicly available, the general procedure for a Skraup synthesis is well-established and can be adapted from similar syntheses. The following is a representative protocol based on the synthesis of isomeric quinolines.
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.
-
Charging the Flask: To the flask, add 2-chloro-4-methylaniline.
-
Addition of Reagents: Slowly and with caution, add concentrated sulfuric acid to the aniline. The mixture will become hot.
-
Addition of Glycerol and Oxidizing Agent: To the cooled mixture, add glycerol and nitrobenzene. If the reaction is known to be vigorous, a moderator like ferrous sulfate can be added at this stage.
-
Heating: Heat the reaction mixture gently at first. Once the reaction begins, it is often exothermic and may proceed without external heating for a period. After the initial exotherm subsides, continue to heat the mixture at a temperature of approximately 140-160 °C for several hours to ensure the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a large beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This step should be performed in an ice bath to control the exothermic neutralization.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. The exact yield and melting point would be reported in the primary literature.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₁₀H₈ClN | 177.63 | 70-85 (estimated) | Not available |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow of the Skraup synthesis for this compound.
Caption: Workflow for the Synthesis of this compound.
Application Notes and Protocols for 8-Chloro-6-methylquinoline in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-chloro-6-methylquinoline as a versatile intermediate for the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for analogous quinoline derivatives and are intended to serve as a guide for the development of new therapeutic compounds.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. This compound offers two key positions for chemical modification: the chloro group at position 8, which can be targeted for nucleophilic substitution or cross-coupling reactions, and the methyl group at position 6, which can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.
Key Synthetic Strategies
The chloro-substituent at the 8-position of the quinoline ring is amenable to a variety of chemical transformations, enabling the introduction of diverse pharmacophores. Two primary strategies for modifying this scaffold are Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. These reactions allow for the creation of a diverse library of compounds for anticancer screening.[3][4]
Experimental Workflow: Synthesis of Anticancer Agents from this compound
Caption: General experimental workflow for the synthesis and evaluation of anticancer agents from this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-6-methylquinoline Derivatives
This protocol outlines the synthesis of 8-aryl-6-methylquinoline derivatives. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6]
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a degassed reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-6-methylquinoline derivative.
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 8-Amino-6-methylquinoline Derivatives
This protocol describes the synthesis of 8-amino-6-methylquinoline derivatives. The reaction of chloroquinolines with various amines is a well-established method for generating libraries of aminoquinoline compounds with potential anticancer activity.[7][8]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 8-amino-6-methylquinoline derivative.
Biological Evaluation: Anticancer Activity Screening
The synthesized quinoline derivatives can be evaluated for their anticancer activity using various in vitro assays. The MTT assay is a widely used colorimetric assay to assess cell viability.[1][2][9][10]
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, presented as IC₅₀ values. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | [8] |
| Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [11] |
| 4-Aminoquinoline derivative | MDA-MB-468 (Breast) | 7.35 | [8] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | HuT78 (Lymphoma) | 0.4 | [12] |
| Cinnoline derivative (PI3K inhibitor) | A549 (Lung) | 1.14 | [13] |
Targeted Signaling Pathways
Quinoline-based anticancer agents have been shown to exert their effects through the inhibition of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[3] Derivatives synthesized from this compound could potentially target one or more of these pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, proliferation, and growth.[17][18][19] Its aberrant activation is common in many types of cancer, making it an attractive target for anticancer drug development.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The presence of a reactive chloro group at the 8-position allows for diverse functionalization, enabling the creation of a wide array of derivatives. By employing synthetic strategies such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways. The established protocols for synthesis and biological evaluation provide a solid framework for researchers to explore new derivatives and elucidate their mechanisms of action, ultimately contributing to the discovery of more effective cancer treatments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 8-Chloro-6-methylquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 8-chloro-6-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The chlorine atom at the 8-position and the methyl group at the 6-position significantly influence the electronic and steric properties of the molecule, providing a unique template for further functionalization.
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) principles governing the biological activity of this compound analogues. Detailed protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and development in this area.
Structure-Activity Relationship (SAR) Insights
While specific quantitative SAR data for a broad series of this compound analogues is not extensively available in the public domain, general principles derived from related quinoline scaffolds can guide the design of new, more potent compounds. The activity of these analogues is highly dependent on the nature and position of various substituents.
Key Positions for Modification:
-
Position 4: Substitution at the 4-position, often with anilino or related aromatic moieties, is a common strategy for targeting protein kinases. The nature of the substituent on the aniline ring can dramatically affect potency and selectivity.
-
Position 2: Modifications at the 2-position can influence the overall shape and electronic distribution of the molecule, potentially impacting its interaction with biological targets.
-
Other Positions: While less commonly explored for this specific scaffold, substitutions at other available positions on the quinoline ring could be investigated to fine-tune the physicochemical properties and biological activity.
Data Presentation: Hypothetical SAR Data for this compound Analogues
The following table presents a hypothetical dataset to illustrate how quantitative data for a series of this compound analogues might be structured. This data is for illustrative purposes only and is not derived from actual experimental results.
| Compound ID | R-Group at Position 4 | Cancer Cell Line | IC₅₀ (µM) | Kinase Target | IC₅₀ (µM) |
| 1a | -NH-Ph | A549 (Lung) | 1.2 | EGFR | 0.5 |
| 1b | -NH-Ph-4-F | A549 (Lung) | 0.8 | EGFR | 0.3 |
| 1c | -NH-Ph-3-Cl | A549 (Lung) | 0.5 | EGFR | 0.1 |
| 2a | -NH-Ph | HT-29 (Colon) | 5.4 | VEGFR-2 | 2.1 |
| 2b | -NH-Ph-4-OCH₃ | HT-29 (Colon) | 2.1 | VEGFR-2 | 0.9 |
| 2c | -NH-Ph-3-NO₂ | HT-29 (Colon) | 8.9 | VEGFR-2 | 4.5 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-8-chloro-6-methylquinoline Analogues (via Nucleophilic Aromatic Substitution)
This protocol describes a general method for the synthesis of 4-anilino-substituted 8-chloro-6-methylquinolines.
Materials:
-
4,8-dichloro-6-methylquinoline
-
Substituted anilines
-
Isopropanol
-
Concentrated HCl
-
Sodium bicarbonate
Procedure:
-
To a solution of 4,8-dichloro-6-methylquinoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.2 eq).
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibitory Assay (EGFR/VEGFR-2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against receptor tyrosine kinases like EGFR and VEGFR-2. A luminescence-based assay measuring ATP consumption is described.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percent viability versus the logarithm of the compound concentration.
Mandatory Visualizations
Caption: General chemical scaffold of this compound analogues.
Caption: Synthetic workflow for 4-anilino-8-chloro-6-methylquinoline analogues.
Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by quinoline analogues.
Application Notes and Protocols for the Analytical Characterization of 8-Chloro-6-methylquinoline
Introduction
8-Chloro-6-methylquinoline is a substituted quinoline derivative. Quinoline and its derivatives are important structural motifs in medicinal chemistry and material science.[1] Accurate and robust analytical methods are crucial for the determination of purity, stability, and other physicochemical properties of this compound during research, development, and quality control processes. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography, spectroscopy, and thermal analysis.
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is highly suitable for assessing the purity of this compound and identifying any related impurities.
Experimental Protocol
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as toluene or dichloromethane, to create a 1 mg/mL stock solution.[3]
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or a trifluoropropyl silicone (QF-1) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.[2]
-
Injection Mode: Splitless injection (1 µL).[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
-
MS Conditions:
-
Data Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak and characteristic isotopic pattern of chlorine should be present.
Data Presentation
| Parameter | Expected Value |
| Retention Time | Dependent on the specific GC column and conditions |
| Molecular Ion (M+) | m/z 177 |
| Isotopic Peak (M+2) | m/z 179 (approx. 32% of M+) |
| Major Fragment Ions | m/z 142 (M-Cl)+, 115, 89 |
Visualization: GC-MS Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application: HPLC with UV detection is a standard method for determining the purity and quantifying this compound in various matrices. It is particularly useful for non-volatile impurities that are not amenable to GC analysis.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid, pH adjusted to 3.0) in a 60:40 (v/v) ratio.[2][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 245 nm.[2]
-
Injection Volume: 10-20 µL.[2]
-
-
Data Analysis: The purity of the compound is determined by the relative peak area of the main component compared to any impurity peaks. Quantification can be achieved by creating a calibration curve with standards of known concentration.
Data Presentation
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and mobile phase composition |
| λmax | ~245 nm |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent |
Visualization: HPLC Workflow
Caption: Workflow for the purity assessment of this compound by HPLC.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
Application: NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of this compound.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
Data Presentation
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H2, H3, H4, H5, H7) | 7.0 - 9.0 | Multiplets/Doublets | 5H |
| Methyl Protons (-CH₃) | ~2.5 | Singlet | 3H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 120 - 150 |
| Methyl Carbon (-CH₃) | 18 - 25 |
Note: Precise chemical shifts require experimental determination or theoretical calculation.[5]
Visualization: NMR Analysis Logic
Caption: Logical workflow for structural confirmation using NMR spectroscopy.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR)
Application: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. It serves as a quick fingerprinting method to confirm the presence of key structural features in this compound.
Experimental Protocol
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
FTIR Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Data Presentation
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Stretch | 2980 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Quinoline C=N | Stretch | ~1620 |
| C-Cl | Stretch | 800 - 600 |
Visualization: FTIR Analysis Workflow
Caption: Workflow for functional group analysis by FTIR spectroscopy.
Spectroscopic Analysis: UV-Visible (UV-Vis)
Application: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and confirming the presence of the quinoline chromophore.
Experimental Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).[5]
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 AU.
-
-
UV-Vis Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution over a range of 200-400 nm to obtain the absorption spectrum.[5]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, create a calibration curve by measuring the absorbance of several standard solutions and apply the Beer-Lambert law.
Data Presentation
| Parameter | Solvent | Expected Value |
| λmax 1 | Ethanol | ~245 nm |
| λmax 2 | Ethanol | ~310 nm |
| Molar Absorptivity (ε) | Dependent on λmax and concentration |
Note: The absorption maxima are based on typical quinoline spectra and may vary slightly.[1]
Visualization: UV-Vis Analysis Workflow
Caption: Workflow for the analysis of this compound by UV-Vis spectroscopy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-6-methylquinoline
Welcome to the Technical Support Center for the synthesis of 8-Chloro-6-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for improving the yield of this important quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Skraup synthesis is a widely used and effective method for the preparation of quinolines and can be adapted for this compound. This reaction involves the cyclization of an aniline derivative, in this case, 2-chloro-4-methylaniline, with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent.[1]
Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I manage this?
A2: The Skraup synthesis is known for being highly exothermic.[2] To moderate the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[2]
-
Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]
Q3: I'm observing significant tar formation in my reaction. What causes this and how can it be minimized?
A3: Tar formation is a frequent side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[2] To reduce tarring:
-
Use a moderator: Ferrous sulfate can help control the reaction rate and minimize charring.[2]
-
Optimize the temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[4]
Q4: What are some common impurities I might encounter in my crude this compound product?
A4: Besides tarry polymers, potential impurities include unreacted starting materials (2-chloro-4-methylaniline), and side-products from the polymerization of acrolein (formed from glycerol dehydration). Incomplete cyclization or oxidation can also lead to dihydroquinoline intermediates.
Q5: What is the most effective method for purifying the crude product?
A5: Purification of the crude product, which can be a tarry residue, is often achieved through steam distillation.[2][4] This technique is effective for separating the volatile quinoline derivative from non-volatile tars. The distillate can then be extracted with an organic solvent, dried, and further purified by recrystallization or column chromatography.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of starting material or product: The reaction temperature may be too high. 3. Poor quality of reagents: Starting materials or reagents may be impure or wet. | 1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control the temperature carefully: Use a controlled heating mantle and monitor the internal temperature. For the Skraup reaction, gentle initial heating is recommended.[2] 3. Use pure and dry reagents: Ensure all starting materials and solvents are of high purity and anhydrous. |
| Formation of a Solid Mass in the Reaction Flask | Precipitation of aniline sulfate: The aniline starting material can precipitate as its sulfate salt. | Ensure good stirring: Vigorous stirring can help to keep the reaction mixture homogeneous.[2] |
| Product is an intractable tar | Excessive polymerization: This is a common issue with the Skraup reaction. | Use a moderating agent: Add ferrous sulfate to the reaction mixture.[2] Control the temperature: Avoid rapid temperature increases.[4] |
| Difficulty in Isolating the Product | Emulsion formation during workup: This can occur during the neutralization and extraction steps. | Add a saturated brine solution: This can help to break up emulsions. Filter through a pad of celite: This can help to remove particulate matter that may be stabilizing the emulsion. |
| Product is impure after initial purification | Presence of closely related byproducts: Isomeric quinolines or partially reduced/oxidized species may be present. | Recrystallization: Use a suitable solvent system (e.g., ethanol/water) to purify the product.[5] Column chromatography: Use silica gel with an appropriate eluent system to separate impurities.[5] |
Quantitative Data
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Below is a summary of reaction parameters and their impact on yield for a similar synthesis of 6-chloro-8-methylquinoline.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-methylaniline | Glycerol, H₂SO₄, Nitrobenzene | 25 - 140 | 6 | 80 | [6] |
Experimental Protocols
Skraup Synthesis of this compound
This protocol is adapted from established methods for similar quinoline syntheses.[6][7]
Materials:
-
2-Chloro-4-methylaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as an oxidizing agent and solvent)
-
Ferrous Sulfate (FeSO₄) (optional, as a moderator)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Organic solvent (e.g., Toluene or Dichloromethane for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add 2-chloro-4-methylaniline, glycerol, and ferrous sulfate (if used).
-
Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain a low temperature during the addition.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask. After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline. This will liberate the quinoline base.
-
Purification:
-
Steam Distillation: Perform steam distillation on the neutralized mixture to separate the volatile this compound from the non-volatile tar.[2][4]
-
Extraction: Extract the distillate with an organic solvent.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography.[5]
-
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A step-by-step workflow for the Skraup synthesis of this compound.
Caption: A logical decision tree for troubleshooting low yields in the synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Chloro-6-methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-6-methylquinoline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound are variations of classical quinoline syntheses, including the Skraup, Doebner-von Miller, and Combes reactions. The Skraup and Doebner-von Miller syntheses typically involve the reaction of 2-amino-4-chlorotoluene (4-chloro-2-methylaniline) with an α,β-unsaturated carbonyl compound or its precursor. For instance, glycerol is often used in the Skraup synthesis, which dehydrates in situ to form acrolein.[1][2] The Doebner-von Miller reaction is a related method that also utilizes α,β-unsaturated carbonyl compounds.[3]
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is a common issue in quinoline synthesis and is highly dependent on the chosen synthetic route and reaction conditions. Potential byproducts may include:
-
Regioisomers: Depending on the starting materials and the cyclization conditions, positional isomers can be formed. For instance, in a Combes-type synthesis, different cyclization pathways can lead to isomeric quinoline products.[4]
-
Over-alkylation or Arylation Products: Side reactions can lead to the formation of quinoline derivatives with additional alkyl or aryl groups.
-
Polymerization Products: The α,β-unsaturated carbonyl compounds used in Skraup and Doebner-von Miller syntheses can polymerize under the acidic and high-temperature conditions of the reaction.
-
Starting Material Residues: Incomplete reactions can result in the presence of unreacted 2-amino-4-chlorotoluene and other starting materials in the crude product.
-
Tar Formation: The vigorous and often exothermic nature of reactions like the Skraup synthesis can lead to the formation of tarry, intractable materials, especially if the temperature is not carefully controlled.[5]
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, careful control of reaction parameters is crucial. Key strategies include:
-
Temperature Control: For exothermic reactions like the Skraup synthesis, gradual heating and the use of a moderator such as ferrous sulfate can help to control the reaction rate and reduce tar formation.[5]
-
Purity of Starting Materials: Using highly pure starting materials can prevent the introduction of impurities that may lead to side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the reactants can minimize the presence of unreacted starting materials in the final product.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can influence the reaction pathway and the formation of byproducts. For example, polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid in the Combes synthesis.[4][6]
Q4: What are the recommended methods for purifying crude this compound?
A4: The purification of crude this compound typically involves one or a combination of the following techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification method. The choice of solvent is critical and may require some experimentation.[7]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification, provided the byproducts have significantly different boiling points.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of multiple byproducts.[8] - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time based on literature procedures for similar quinoline syntheses. - Employ purification techniques like column chromatography to isolate the product from a complex mixture. - Refine the workup and purification procedures to minimize product loss. |
| Formation of a Dark, Tarry Reaction Mixture | - Reaction temperature is too high, leading to decomposition and polymerization.[9] - The reaction is too vigorous and uncontrolled. | - Add the acid catalyst slowly and with efficient cooling. - Use a moderator like ferrous sulfate in Skraup-type syntheses to control the exotherm.[5] - Ensure efficient stirring to prevent localized overheating. |
| Presence of Multiple Spots on TLC of the Crude Product | - Formation of regioisomers or other byproducts. - Presence of unreacted starting materials. | - Utilize column chromatography for effective separation of the different components. - Adjust reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. |
| Difficulty in Isolating the Product from the Reaction Mixture | - The product may be soluble in the aqueous phase during workup. - The product may have formed an emulsion. | - Adjust the pH of the aqueous layer to ensure the quinoline product is in its free base form and less soluble in water. - Use a different extraction solvent or a brine wash to break up emulsions. |
Quantitative Data on Byproduct Formation
The following table provides a hypothetical distribution of products and byproducts in a typical Skraup synthesis of this compound. The actual yields may vary depending on the specific experimental conditions.
| Compound | Structure | Expected Yield (%) |
| This compound | 8-Cl, 6-Me-Quinoline | 60-75 |
| 6-Chloro-8-methylquinoline | 6-Cl, 8-Me-Quinoline | 5-10 |
| Unreacted 2-amino-4-chlorotoluene | 4-Cl, 2-NH2-Toluene | < 5 |
| Polymeric/Tarry Material | - | 10-20 |
Experimental Protocols
A generalized experimental protocol for the Skraup synthesis of this compound is provided below. Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
Materials:
-
2-amino-4-chlorotoluene
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (optional, as a moderator)
-
Nitrobenzene (as an oxidizing agent and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 2-amino-4-chlorotoluene and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the initial exotherm.
-
If using, add ferrous sulfate to the mixture.
-
Add nitrobenzene to the reaction mixture.
-
Heat the mixture gently. Once the reaction starts (indicated by a vigorous exothermic reaction), remove the heat source.[5]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[5]
-
Cool the reaction mixture and carefully pour it into a large volume of ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Optimizing reaction conditions for 8-Chloro-6-methylquinoline synthesis
Technical Support Center: 8-Chloro-6-methylquinoline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to optimize the synthesis of this compound, primarily via the Skraup reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for constructing the quinoline core of this compound is the Skraup synthesis.[1][2][3] This reaction involves the cyclization of an aniline derivative, in this case, 2-chloro-4-methylaniline, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2][3]
Q2: What are the main challenges associated with the Skraup synthesis of quinolines?
The Skraup synthesis is known for several challenges:
-
Highly Exothermic Nature: The reaction can be vigorous and difficult to control, sometimes leading to a sudden and dangerous increase in temperature.[3][4]
-
Low Yields: Yields can be inconsistent and often low (20-40%) due to the formation of side products and polymerization.[5]
-
Tar Formation: The harsh acidic and oxidative conditions at high temperatures can lead to the polymerization of reactants and intermediates, forming significant amounts of tar, which complicates product purification.[6]
-
Safety Concerns: The use of strong acids and oxidizing agents at elevated temperatures requires careful handling and safety precautions.
Q3: What are the roles of the key reagents in the Skraup synthesis?
-
Aniline Derivative (2-Chloro-4-methylaniline): Provides the benzene ring and the nitrogen atom for the final quinoline structure.
-
Glycerol: Dehydrates in the presence of hot sulfuric acid to form acrolein, which is the three-carbon unit that reacts with the aniline.[2][7]
-
Sulfuric Acid: Acts as both a catalyst for the dehydration of glycerol and a cyclizing agent.[2]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): Dehydrogenates the initially formed dihydroquinoline intermediate to the aromatic quinoline product.[3][4] Nitrobenzene can also serve as a solvent.[4]
-
Moderator (e.g., Ferrous Sulfate): Often added to help control the otherwise violent reaction.[3]
Troubleshooting Guide for Low Yield and Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, Uncontrollable Reaction | 1. Rate of sulfuric acid addition is too fast. 2. Initial reaction temperature is too high. 3. Lack of a reaction moderator. | 1. Add concentrated sulfuric acid dropwise while cooling the reaction mixture in an ice bath.[4] 2. Start the reaction at room temperature before gradually heating.[4] 3. Add a moderator like ferrous sulfate to the reaction mixture before heating.[3] |
| Low or No Product Yield | 1. Reaction temperature is too low or reaction time is insufficient. 2. Significant loss of product during workup and extraction. 3. Incomplete dehydration of glycerol to acrolein. | 1. Ensure the reaction is heated to the target temperature (e.g., 140°C) and maintained for the specified duration (e.g., 6 hours). Monitor progress using Thin Layer Chromatography (TLC).[4] 2. During workup, carefully adjust the pH to ~9 with a base (e.g., 40% NaOH solution) to ensure the quinoline product is in its free base form for efficient extraction into an organic solvent.[4] 3. Use concentrated sulfuric acid and ensure the temperature is high enough for dehydration to occur. |
| Excessive Tar Formation | 1. Reaction temperature is too high, causing polymerization of acrolein and other intermediates. 2. Oxidizing agent is too harsh or used in excess. | 1. Maintain strict temperature control, avoiding temperatures significantly above 140-150°C.[4] 2. Consider using a milder oxidizing agent or ensuring the stoichiometry is correct. Arsenic acid is noted to produce a less violent reaction than nitrobenzene.[3] |
| Difficulty in Product Purification | 1. Presence of tarry byproducts in the crude extract. 2. Co-extraction of the oxidizing agent (e.g., nitrobenzene) and its reduction products. 3. Presence of unreacted starting materials. | 1. After quenching the reaction in water, filter the aqueous solution through a pad of celite to remove insoluble tars before proceeding with neutralization and extraction.[4] 2. If using nitrobenzene, it can be removed by steam distillation or carefully during flash chromatography. 3. Purify the crude product using flash column chromatography. A common solvent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:95).[4] |
Data on Reaction Condition Optimization
The following table summarizes parameters for a standard versus an optimized Skraup synthesis protocol for this compound.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Starting Aniline | 2-Chloro-4-methylaniline | 2-Chloro-4-methylaniline | N/A |
| Glycerol (molar eq.) | 4.0 | 3.0 - 4.0 | Fine-tuning can reduce byproducts. |
| Oxidizing Agent | Nitrobenzene | Nitrobenzene or Arsenic Acid | Arsenic acid can lead to a less violent reaction.[3] |
| Acid Addition | Added at Room Temp | Added dropwise under cooling | Prevents initial temperature spike, enhancing safety and reducing tar.[4] |
| Moderator | None | Ferrous Sulfate (catalytic) | Makes the exothermic reaction more controllable.[3] |
| Max Temperature | 140 - 200°C (exotherm) | Controlled at 140°C | Strict temperature control minimizes tar formation.[4] |
| Workup | Quench, Neutralize, Extract | Quench, Celite Filtration , Neutralize, Extract | Filtration removes a significant amount of insoluble tar before extraction, simplifying purification.[4] |
| Expected Yield | 20 - 50% | 60 - 80% | Improved control and workup significantly boost yield.[4] |
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is adapted from a standard Skraup synthesis procedure.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-chloro-4-methylaniline (0.1 mol), glycerol (0.4 mol), and nitrobenzene (0.2 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid (0.4 mol) to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to 140°C. An exothermic reaction will likely occur, causing the temperature to rise. Maintain the reaction at or near this temperature for 6 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it into 1 L of chilled water.
-
Neutralization: Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude residue by column chromatography.
Optimized Protocol for this compound Synthesis
This protocol incorporates modifications to improve safety, yield, and purity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-chloro-4-methylaniline (0.1 mol), glycerol (0.4 mol), nitrobenzene (0.2 mol), and ferrous sulfate (catalytic amount).
-
Acid Addition: Cool the flask in an ice bath. Add concentrated sulfuric acid (0.4 mol) dropwise via the dropping funnel, ensuring the internal temperature remains below 30°C.
-
Reaction: After addition is complete, remove the ice bath and slowly heat the reaction mixture to 140°C. Maintain this temperature with careful heating for 6 hours, monitoring the reaction by TLC.
-
Workup & Filtration: Cool the mixture to room temperature and pour it into 1 L of chilled water. Filter the resulting suspension through a pad of celite to remove solid impurities.
-
Neutralization: Transfer the filtrate to a large beaker and, while stirring, adjust the pH to ~9 with a 40% aqueous sodium hydroxide solution.
-
Extraction: Extract the neutralized solution with ethyl acetate (5 x 200 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash chromatography using an ethyl acetate/hexane gradient to afford the title compound.
Visualizations
Caption: Optimized workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of 8-Chloro-6-methylquinoline in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Chloro-6-methylquinoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that contribute to its poor aqueous solubility?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a chloro group further increases its lipophilicity, making it difficult for water molecules to solvate the compound effectively.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also hinder dissolution in water.[1]
Q2: I am observing inconsistent or lower-than-expected activity in my cell-based assay. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results are a common sign of poor compound solubility.[2] If this compound precipitates in the aqueous assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of its biological activity and unreliable structure-activity relationships (SAR).[2]
Q3: My compound precipitated from its DMSO stock solution during storage. What should I do?
A3: Precipitation from DMSO stocks can happen for a few reasons. DMSO is hygroscopic, meaning it can absorb moisture from the air, which reduces the solubility of highly hydrophobic compounds.[2] To resolve this, you can try preparing fresh stock solutions before each experiment, storing them at lower concentrations, or storing the compound as a dry powder.[2] Gently warming the solution to 37°C or using sonication can help redissolve the precipitate, but always visually confirm complete dissolution before use.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. It is crucial to determine the maximum tolerable concentration of your vehicle (e.g., DMSO) in a pilot experiment to ensure it does not affect the assay results.
Troubleshooting Guides
This section provides systematic approaches to address common solubility problems encountered with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
-
Possible Cause: The aqueous buffer cannot maintain the solubility of the compound at the desired final concentration.
-
Solutions:
-
Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution. However, be mindful of the solvent's tolerance in your specific assay.[1]
-
pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the buffer can protonate the nitrogen atom, forming a more soluble salt.[1] Ensure the final pH is compatible with your experimental system.[3][4][5][6]
-
Use of Solubilizing Excipients: Consider incorporating solubility-enhancing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) into your formulation.[1][7]
-
Issue 2: Difficulty Preparing a High-Concentration Stock Solution
-
Possible Cause: The intrinsic solubility of this compound in the chosen solvent is limited.
-
Solutions:
-
Solvent Screening: Test a range of pharmaceutically acceptable organic solvents to find one with higher solubilizing capacity for your compound.
-
Co-solvent Systems: Prepare the stock solution in a mixture of solvents. For instance, a combination of DMSO and ethanol might be more effective than either solvent alone.[8]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37-50°C) or using a sonicator can help overcome the energy barrier for dissolution. Always allow the solution to return to room temperature to check for precipitation.
-
Data on Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds like this compound. The effectiveness of each method should be determined empirically.
| Strategy | General Principle | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, PEG 400) to reduce the polarity of the aqueous medium.[1][9] | 10 - 100 fold | The final co-solvent concentration must be compatible with the biological assay.[2] |
| pH Adjustment | For ionizable compounds like quinolines, altering the pH can form a more soluble salt.[1] | 10 - 1,000 fold | The selected pH must not compromise the stability of the compound or the integrity of the assay.[6] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule to increase its apparent water solubility.[1] | 10 - 5,000 fold | Requires screening for the most suitable cyclodextrin and molar ratio.[10] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[7] | Variable | The surfactant concentration should be above its critical micelle concentration (CMC) but below levels that could cause cell toxicity. |
| Solid Dispersion | Dispersing the compound in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.[1] | Variable | Requires specialized formulation techniques like spray drying or hot-melt extrusion.[11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Protocol 2: Serial Dilution and Addition to Assay Plate
This protocol details the process of diluting the stock solution for use in a typical 96-well plate-based biological assay.
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in 100% DMSO if necessary to achieve the desired concentration range.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the DMSO stock or intermediate dilution to the appropriate wells of the assay plate.
-
Final Dilution: Add the aqueous assay buffer or cell culture medium to each well to reach the final desired compound concentration. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Mixing: Gently mix the contents of the wells using a multichannel pipette or by placing the plate on an orbital shaker for a few seconds.
-
Vehicle Control: Prepare control wells containing the same final concentration of DMSO without the compound to account for any solvent effects.
-
Visual Check: Before proceeding with the assay, visually inspect the plate under a microscope for any signs of compound precipitation.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges during your experiments.
Caption: A decision tree for troubleshooting compound precipitation in assays.
Stock Solution Preparation Workflow
This diagram illustrates the standard procedure for preparing and diluting a compound stock solution for a biological assay.
Caption: Workflow for preparing and diluting a stock solution for biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 8-Chloro-6-methylquinoline for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Chloro-6-methylquinoline. The information is tailored for scaling up the synthesis for preclinical studies, focusing on practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Skraup synthesis is a widely used and scalable method for the preparation of quinolines and is particularly suitable for the synthesis of this compound. This one-pot reaction involves the reaction of an aniline (in this case, 4-Chloro-2-methylaniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Q2: What are the primary safety concerns when scaling up the Skraup synthesis?
A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1] Key safety concerns include the potential for a runaway reaction, the use of corrosive concentrated sulfuric acid, and the handling of a potentially hazardous oxidizing agent like nitrobenzene. It is crucial to have efficient cooling and to add reagents, particularly sulfuric acid, slowly and in a controlled manner.
Q3: My Skraup reaction is producing a large amount of tar. What can I do to minimize this?
A3: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the polymerization of acrolein, which is formed from the dehydration of glycerol. To minimize tar formation, consider adding a moderating agent like ferrous sulfate, ensuring anhydrous reaction conditions, and maintaining uniform heating to avoid localized overheating.
Q4: What are the expected impurities in the crude this compound product?
A4: Common impurities may include unreacted starting materials (4-Chloro-2-methylaniline, glycerol, nitrobenzene), byproducts from the oxidation of glycerol, and polymeric tar. Depending on the purification method, residual acid or base may also be present.
Q5: What purification methods are suitable for large-scale production of this compound?
A5: For large-scale purification, a combination of techniques is often employed. Initial purification can be achieved by steam distillation to separate the product from non-volatile tars.[2] This can be followed by vacuum distillation. For achieving high purity required for preclinical studies, crystallization, often via the formation of a salt (e.g., hydrochloride or sulfate), is a highly effective method.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction is too vigorous and difficult to control | The Skraup synthesis is highly exothermic. | Add a moderating agent like ferrous sulfate.[1] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[1] |
| Low yield of this compound | Incomplete reaction, suboptimal temperature, or excessive tar formation. | Monitor the reaction by TLC to ensure completion. Optimize the reaction temperature and duration. Use a moderating agent to reduce tar formation. |
| Product is a dark, tarry oil instead of a solid | Presence of significant impurities, primarily polymeric tar. | Perform steam distillation of the crude product to separate the volatile quinoline from the non-volatile tar.[2] |
| Difficulty in isolating the product from the reaction mixture | The product may be present as a salt in the acidic reaction mixture. | Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the free quinoline base before extraction. |
| Purified product has a persistent color | Presence of colored impurities that co-distill or co-crystallize. | Treat a solution of the product with activated charcoal before the final crystallization step to remove colored impurities. |
Experimental Protocols
Scalable Skraup Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of 6-Chloro-8-methylquinoline.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a stirred solution of 4-Chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), slowly add concentrated sulfuric acid (200 mL) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed, potentially causing the temperature to rise to reflux (~200 °C).
-
Maintain the reaction at 140 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.
-
Carefully quench the reaction mixture by pouring it into chilled water (5 L).
-
Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 L). Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).
-
Combine the organic layers, wash with water (3 L) and brine (3 L), and then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under vacuum to obtain the crude product.
-
Purify the crude residue by flash chromatography using a mixture of ethyl acetate and hexane (5:95) to afford this compound.
Expected Yield: Approximately 80%
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinoline Derivatives
| Synthesis Method | Starting Materials | General Reaction Conditions | Typical Yields | Scalability | Key Challenges |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | High temperature (140-200°C) | 50-80% | Good | Highly exothermic, tar formation |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | Acid-catalyzed, heating | Variable | Moderate | Potential for polymerization of the carbonyl compound |
| Combes Synthesis | Aniline, β-Diketone, Acid | Acid-catalyzed, heating | Good | Moderate | Requires β-diketone starting material |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl Compound | Acid or base-catalyzed, heating | Good | Moderate to Good | Availability of substituted 2-aminobenzaldehydes/ketones |
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis of this compound.
Potential Signaling Pathways for Preclinical Studies
Based on the known biological activities of similar quinoline derivatives, this compound may be investigated for its potential effects on signaling pathways relevant to cancer and neurodegenerative diseases.
Caption: Potential signaling pathways for preclinical investigation of this compound.
References
Preventing degradation of 8-Chloro-6-methylquinoline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for the proper storage and handling of 8-Chloro-6-methylquinoline to prevent its degradation. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from off-white/yellow to brown, clumping of solid) | 1. Oxidation: Exposure to air and/or light can lead to the oxidation of the methyl group. 2. Hydrolysis: Presence of moisture can cause the hydrolysis of the chloro group. 3. Photodegradation: Exposure to UV or ambient light can induce degradation. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the storage container is tightly sealed and stored in a desiccator. 3. Protect the compound from light by using an amber vial or by wrapping the container in aluminum foil. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) | 1. Formation of Degradation Products: The compound is degrading due to improper storage or handling. 2. Contamination: The sample may have been contaminated during handling. | 1. Review storage conditions and handling procedures. 2. Characterize the new peaks to identify potential degradation products (see Experimental Protocols section). 3. If degradation is confirmed, consider re-purifying the material or obtaining a new batch. 4. If contamination is suspected, use fresh, clean laboratory equipment and high-purity solvents. |
| Inconsistent experimental results | 1. Use of Degraded Material: The purity of the this compound may have been compromised. 2. Variability in Handling: Inconsistent handling procedures may lead to varying levels of degradation between samples. | 1. Assess the purity of the compound before use (see Experimental Protocols section). 2. Standardize all handling procedures, minimizing exposure to air, light, and moisture. 3. Use freshly prepared solutions for your experiments whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:
-
Temperature: Store in a refrigerator (2-8 °C).
-
Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Moisture: Keep the container tightly sealed and store in a desiccator to prevent hydrolysis.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Oxidation of the Methyl Group: The 6-methyl group is susceptible to oxidation, which can lead to the formation of 8-chloroquinoline-6-carbaldehyde and subsequently 8-chloroquinoline-6-carboxylic acid.
-
Hydrolysis of the Chloro Group: The 8-chloro group can undergo hydrolysis, particularly in the presence of moisture, to form 6-methylquinolin-8-ol.
-
Photodegradation: Exposure to light, especially UV light, can lead to the formation of various hydroxyquinolines through photo-hydroxylation on the quinoline ring system.
Q3: How can I detect the degradation of this compound in my sample?
A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or, more definitively, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to separate the parent compound from its potential degradation products and to quantify its purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.
1. Acidic Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60 °C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.
2. Basic Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a sample of the solid compound in an oven at 60 °C for 48 hours.
-
At the end of the study, dissolve the sample in acetonitrile and dilute for HPLC analysis.
5. Photolytic Degradation:
-
Expose a sample of the solid compound and a solution (1 mg/mL in acetonitrile) to UV light (254 nm) for 48 hours.
-
Analyze the samples by HPLC.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Troubleshooting inconsistent results in 8-Chloro-6-methylquinoline bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-6-methylquinoline. Our aim is to help you address common challenges and ensure the consistency and reliability of your bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of this compound?
A1: this compound belongs to the quinoline class of compounds, which are known for a broad spectrum of biological activities. While specific data for this particular derivative is not extensively published, related quinoline compounds have demonstrated significant anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The activity is highly dependent on the substitution pattern on the quinoline ring.[4]
Q2: What is the likely mechanism of action for this compound in cancer cell lines?
A2: The precise mechanism is likely cell-line and context-dependent. However, many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] Some quinolines are also known to act as tubulin inhibitors or to induce apoptosis.[4][5]
Q3: In which solvents should I dissolve this compound for bioassays?
A3: For most in vitro bioassays, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q4: How should I store this compound to ensure its stability?
A4: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions in DMSO can typically be stored at -20°C for short to medium-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Stability in aqueous solutions at physiological pH may be limited, so fresh dilutions in media should be prepared for each experiment.
Troubleshooting Guide
Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | 1. Compound Precipitation: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 3. Variable Incubation Times: Inconsistent exposure times to the compound will affect cell viability. | 1. Solubility Check: Visually inspect the media in the wells for any precipitate after adding the compound. Consider using a lower top concentration or a different solvent system if precipitation is observed. 2. Cell Counting: Ensure accurate cell counting and a homogenous cell suspension before seeding. Allow cells to adhere and stabilize for 24 hours before adding the compound.[6] 3. Standardized Protocols: Strictly adhere to the same incubation times for all plates and experiments. |
| IC50 values are significantly higher than expected. | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. | 1. Fresh Stock Preparation: Prepare a fresh stock solution of this compound from the solid compound. 2. Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected. 3. Alternative Cell Lines: Test the compound on a panel of different cancer cell lines. |
| "Oiling out" of the compound instead of crystallization during purification. | The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or significant impurities may be present. | Use a lower-boiling point solvent or solvent system for recrystallization. If impurities are suspected, first purify the crude product by column chromatography.[7] |
Inconsistent Results in Antibacterial Assays (e.g., MIC Determination)
| Observed Problem | Potential Cause | Recommended Solution |
| No clear Minimum Inhibitory Concentration (MIC) is observed. | 1. Bacterial Inoculum Density: The initial bacterial concentration may be too high, overwhelming the effect of the compound. 2. Compound Inactivity: The compound may not have significant activity against the tested bacterial strain. | 1. Standardized Inoculum: Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) to ensure a consistent starting concentration (approximately 5 x 10^5 CFU/mL).[6] 2. Positive Control: Include a known antibiotic as a positive control to validate the assay.[6] |
| Contamination in wells. | Non-sterile Technique: Contamination can be introduced during the preparation of solutions or the inoculation of plates. | Maintain strict aseptic techniques throughout the experimental setup. |
| Poor separation of spots on TLC during purification. | 1. Inappropriate Solvent System: The chosen eluent may not be optimal for separating the compound from impurities. 2. Column Overloading: Too much crude material was loaded onto the chromatography column. | 1. Solvent System Optimization: Experiment with different solvent systems of varying polarities to achieve better separation on TLC before performing column chromatography. 2. Proper Loading: Use a smaller amount of the crude material or a larger column.[7] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This protocol is adapted from standard cell viability assay procedures.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Microdilution Method for MIC Determination
This protocol is based on standard antimicrobial susceptibility testing methods.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include positive (known antibiotic) and negative (medium with solvent) control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Skraup Synthesis of Quinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Skraup synthesis of quinolines, with a primary focus on minimizing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is a significant side reaction in the Skraup synthesis primarily due to the harsh reaction conditions. The use of concentrated sulfuric acid at high temperatures leads to the polymerization of acrolein, which is formed from the dehydration of glycerol.[1][2] These acidic and high-temperature conditions promote uncontrolled side reactions and the formation of complex, high-molecular-weight byproducts that constitute tar.[1][2]
Q2: What is the role of ferrous sulfate (FeSO₄) in the reaction?
A2: Ferrous sulfate is commonly added as a moderator to control the notoriously exothermic and often violent nature of the Skraup synthesis.[3][4] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and preventing localized overheating, which in turn helps to reduce charring and tar formation.[5][6]
Q3: Can I use an oxidizing agent other than nitrobenzene?
A3: Yes, while nitrobenzene is a common oxidizing agent that can also serve as a solvent, other oxidizing agents can be used.[4][7] Arsenic acid has been historically used and is reported to result in a less violent reaction.[3][4] Milder and safer alternatives are an active area of research, with some modern modifications exploring the use of iodine or even microwave-assisted synthesis without a traditional external oxidizing agent.[8][9]
Q4: How do substituents on the aniline starting material affect the reaction?
A4: The electronic nature of substituents on the aniline ring can significantly impact the reactivity and yield of the Skraup synthesis. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and often requiring harsher conditions, which can lead to lower yields.[1]
Q5: Are there greener alternatives to the classical Skraup synthesis?
A5: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly. These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[8] The use of ionic liquids as both solvent and catalyst can lead to cleaner reactions and easier product isolation.[8] Some protocols have also been developed under solvent-free conditions.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is extremely vigorous and difficult to control.
-
Question: My Skraup reaction is highly exothermic and appears to be heading toward a runaway. What should I do?
-
Answer: A runaway reaction is a serious safety hazard.
-
Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to cool it down.
-
Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to moderate the reaction's exothermicity.[6]
-
Controlled Reagent Addition: Ensure that the reagents are added in the correct order. Typically, the aniline, glycerol, and ferrous sulfate are mixed before the slow and careful addition of concentrated sulfuric acid with cooling.
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after this initial exotherm has subsided.
-
-
Issue 2: A significant amount of tar is formed, complicating product isolation.
-
Question: My reaction mixture is a thick, black tar, and I am struggling to isolate the quinoline product. How can I minimize tar formation and effectively purify my product?
-
Answer:
-
Minimizing Tar Formation:
-
Effective Purification:
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]
-
-
Issue 3: The final quinoline yield is very low.
-
Question: After purification, my final yield of quinoline is much lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature (typically 130-150°C) after the initial exothermic phase.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Substituent Effects: Be aware that strongly electron-withdrawing groups on the aniline can significantly lower the yield. For such substrates, alternative quinoline synthesis methods like the Friedländer or Combes syntheses might be more suitable.[6]
-
Losses During Work-up: The viscous, tarry nature of the crude product can make extraction difficult. To improve recovery, carefully dilute the cooled reaction mixture with water to reduce its viscosity before proceeding with steam distillation.[6]
-
Data Presentation
The following table summarizes the effect of different aniline substituents on the yield of the Skraup synthesis. Tar formation is generally observed to increase with harsher reaction conditions (e.g., higher temperatures and longer reaction times) and with strongly deactivating substituents.
| Aniline Derivative | Oxidizing Agent | Moderator/Catalyst | Key Conditions | Yield (%) | Reference(s) |
| Aniline | Nitrobenzene | FeSO₄ | H₂SO₄, Glycerol | ~70-80% | [1] |
| o-Nitroaniline | As₂O₅ | - | H₂SO₄, Glycerol | 17% | [1] |
| o-Bromoaniline | As₂O₅ | - | H₂SO₄, Glycerol | 75% | [1] |
| 4-Hydroxyaniline | - | H₂SO₄ | Water, Microwave, 200°C | 66% | [2] |
| m-Substituted Anilines | Various | - | H₂SO₄, Glycerol | Variable (mixture of 5- and 7-substituted products) |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline
Materials:
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Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
With efficient stirring and cooling in an ice bath, slowly and carefully add concentrated sulfuric acid in portions.
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Gently heat the mixture in a fume hood. The reaction is exothermic and may begin to boil without external heating. If the reaction becomes too vigorous, remove the heat source until it subsides.
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After the initial vigorous reaction is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
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Allow the reaction mixture to cool. Carefully dilute the viscous mixture by pouring it into a large volume of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the quinoline from the tarry residue.
-
Extract the quinoline from the distillate using an appropriate organic solvent.
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Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude quinoline.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Microwave-Assisted Green Skraup Synthesis of 6-Hydroxyquinoline
Materials:
-
4-Hydroxyaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Water
-
Microwave Reactor
Procedure:
-
In a microwave reactor vessel, combine 4-hydroxyaniline, glycerol, and concentrated sulfuric acid in water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 200°C for a total reaction time of 15 minutes.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-hydroxyquinoline.[2]
Visualizations
Caption: Mechanism of the Skraup Synthesis of Quinoline.
Caption: Troubleshooting workflow for excessive tar formation.
Caption: Key factors contributing to tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Chloro-6-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-chloro-6-methylquinoline from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The synthesis of this compound, often achieved through methods like the Skraup or Combes synthesis, can result in several impurities. The most common include:
-
Unreacted starting materials: Such as 2-chloro-4-methylaniline and glycerol or a β-diketone, depending on the synthetic route.
-
Regioisomers: The formation of other isomers, for instance, 6-chloro-8-methylquinoline, is a possibility depending on the directing effects of the substituents on the aniline precursor.[1]
-
Polymeric tars: The strongly acidic and high-temperature conditions of reactions like the Skraup synthesis are known to produce significant amounts of tar-like byproducts.[2]
-
Oxidation byproducts: Depending on the work-up and handling, oxidation of the quinoline ring or other functional groups can occur.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing minor impurities and for obtaining a crystalline final product, provided a suitable solvent is found.
-
Column chromatography is highly effective for separating complex mixtures, including regioisomers and polar impurities like tars, to achieve high purity.[3]
Q3: My purified this compound is an oil instead of a solid. What should I do?
A3: If your this compound is an oil, it is likely due to the presence of residual solvent or impurities that are depressing its melting point. First, try removing any residual solvent under a high vacuum. If the product remains an oil, a more rigorous purification method, such as column chromatography, is recommended to remove the impurities.[3]
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods provide quantitative data on the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent, even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.2. Try adding a less polar "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until the solution is clear and allow it to cool slowly.3. Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.4. If available, add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too quickly.3. Significant impurities are present. | 1. Select a solvent with a lower boiling point.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Consider a preliminary purification step, such as column chromatography, before recrystallization.[3] |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the crystals. | 1. Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent for washing the crystals.[3] |
| Colored impurities remain in the crystals. | 1. The impurity co-crystallizes with the product.2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling.2. Attempt recrystallization from a different solvent or solvent system.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC. | The eluent system is not optimal (either too polar or not polar enough). | Adjust the polarity of the solvent system. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[1] |
| The compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For basic compounds like quinolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution.[4] |
| Streaking or tailing of bands. | 1. The sample was overloaded on the column.2. The compound has low solubility in the eluent.3. The compound is interacting strongly with the stationary phase (common for basic compounds on silica gel). | 1. Use a smaller amount of the crude material or a larger column.2. Choose an eluent system in which the compound is more soluble.3. Add a small percentage of a modifier like triethylamine to the eluent.[3] |
| Cracks in the stationary phase. | The column has run dry. | Always ensure there is enough eluent above the stationary phase. A cracked column will lead to poor separation and will need to be repacked.[3] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but good solubility at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, or a mixture of these.
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like tars) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of this compound from its impurities. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate. For a related isomer, 6-chloro-8-methylquinoline, a gradient of 5% to 100% ethyl acetate in hexane has been used.[1]
-
Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor the elution process by TLC.
-
Gradient Elution (if necessary): If the product does not elute, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Visual Guides
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. rsc.org [rsc.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 8-Chloro-6-methylquinoline and Other Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 8-Chloro-6-methylquinoline and other notable quinoline derivatives, offering insights into their physicochemical properties, biological activities, and synthetic pathways. While direct experimental data for this compound is limited in publicly available literature, this analysis leverages data from structurally similar compounds to provide a comprehensive overview for researchers in drug discovery.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of quinoline derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, melting point, and boiling point influence solubility, absorption, and distribution. Below is a comparison of this compound with other relevant quinoline derivatives.
| Property | This compound | Chloroquine | Mefloquine | Ciprofloxacin |
| Molecular Formula | C₁₀H₈ClN | C₁₈H₂₆ClN₃ | C₁₇H₁₆F₆N₂O | C₁₇H₁₈FN₃O₃ |
| Molecular Weight ( g/mol ) | 177.63 | 319.87 | 378.31 | 331.34 |
| Melting Point (°C) | Data not available | 87-90 | 178-179 | 255-257 |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Appearance | Solid (predicted) | White or slightly yellow crystalline powder | White to off-white crystalline powder | White to pale yellow crystalline powder |
| Solubility | Data not available | Slightly soluble in water, soluble in dilute acids, chloroform, and ether | Practically insoluble in water, soluble in ethanol and methanol | Slightly soluble in water, soluble in acidic and alkaline solutions |
Biological Activities: A Landscape of Therapeutic Potential
Quinoline derivatives have been extensively investigated for a wide range of therapeutic applications, including as antimalarial, antibacterial, and anticancer agents. The introduction of various substituents on the quinoline ring system significantly influences their biological activity.
Antimalarial Activity
| Compound | Target Organism | IC50 / EC50 | Reference |
| Chloroquine | Plasmodium falciparum (sensitive strains) | ~10-20 nM | [Generic data] |
| Mefloquine | Plasmodium falciparum (multi-drug resistant) | ~20-50 nM | [Generic data] |
| 6-chloro-2-(4-fluorostyryl)quinoline | Plasmodium falciparum (Dd2 strain) | 4.8 ± 2.0 nM | [1] |
Antibacterial Activity
Fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics characterized by a quinolone core. The antibacterial activity of quinoline derivatives often stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV. While the antibacterial spectrum of this compound has not been extensively reported, other chlorinated quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.004-0.12 | [Generic data] |
| Ciprofloxacin | Staphylococcus aureus | 0.12-1 | [Generic data] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062-0.25 | [2] |
Anticancer Activity
The anticancer potential of quinoline derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis. Although specific cytotoxicity data for this compound is scarce, numerous studies have reported the anticancer activities of other substituted quinolines. For example, 8-hydroxyquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] The chloro and methyl substituents on this compound may contribute to its potential as an anticancer agent by influencing its lipophilicity and ability to interact with biological targets.
| Compound | Cell Line | IC50 (μM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | ~17.5 µg/mL | [3] |
| 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Breast cancer | 14.48 ± 0.48 | [4] |
Synthesis of Quinolines: Methodologies and Workflows
The synthesis of quinoline derivatives can be achieved through several established methods, with the Skraup synthesis being one of the most classic and versatile.
Experimental Protocol: Skraup Synthesis of 6-Chloro-8-methylquinoline
A common synthetic route to substituted quinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. A detailed protocol for the synthesis of the isomeric 6-chloro-8-methylquinoline is available and provides a likely adaptable route for this compound.
Materials:
-
4-Chloro-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ethyl acetate
-
Sodium hydroxide solution
-
Water
-
Brine solution
-
Sodium sulfate
Procedure:
-
To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.
-
Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed.
-
Maintain the reaction at 140°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and stir overnight.
-
Quench the reaction mass with chilled water and adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate the organic phase under vacuum to obtain the crude product.
-
Purify the crude residue by flash chromatography.
References
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Validating the Anticancer Activity of 8-Chloro-6-methylquinoline Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities. Among these, 8-chloro-6-methylquinoline analogues have emerged as a promising class of molecules with potential anticancer properties. This guide provides an objective comparison of the performance of these analogues with other alternatives, supported by available experimental data. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Comparative Anticancer Activity of Quinoline Analogues
The anticancer efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. While direct head-to-head comparative studies on a series of this compound analogues are limited in the current literature, this section summarizes the available cytotoxicity data (IC50 values) for various relevant quinoline derivatives against a panel of human cancer cell lines. This data provides valuable insights into the structure-activity relationships (SAR) and the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-Hydroxyquinoline Analogues | ||||
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5-25 | Cisplatin (CDDP) | - |
| T-47D (Breast) | 12.5-25 | Cisplatin (CDDP) | - | |
| Hs578t (Breast) | 12.5-25 | Cisplatin (CDDP) | - | |
| K562 (Leukemia) | 12.5-25 | Cisplatin (CDDP) | - | |
| Hep3B (Liver) | 6.25 ± 0.034 | Cisplatin (CDDP) | - | |
| Quinoline-Chalcone Hybrids | ||||
| Compound 9i | A549 (Lung) | 1.91 | - | - |
| K-562 (Leukemia) | 5.29 | - | - | |
| Compound 9j | A549 (Lung) | 2.33 | - | - |
| K-562 (Leukemia) | 4.88 | - | - | |
| Quinoline Derivatives Targeting EGFR | ||||
| Quinoline Derivative 6d | EGFR | 0.18 | Lapatinib | 0.05 |
| Quinoline Derivative 8b | EGFR | 0.08 | Lapatinib | 0.05 |
| 8-Quinolinesulfonamide Derivative | ||||
| Compound 9a | A549 (Lung) | 223.1 µg/mL | Cisplatin | Similar cytotoxicity |
Note: The data presented above is a compilation from various studies and should be interpreted with caution due to potential variations in experimental conditions. Direct comparative studies are necessary for a definitive assessment of the anticancer activity of this compound analogues.
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation of anticancer activity. The following are detailed protocols for key experiments commonly cited in the assessment of quinoline analogues.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and EGFR signaling pathways are prominent targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers.[1] Quinoline derivatives have been reported to inhibit this pathway at various points.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogues.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is frequently observed in various cancers, making it a key therapeutic target.[3][4]
Caption: Inhibition of the EGFR signaling pathway by this compound analogues.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogues as anticancer agents.
Caption: Workflow for the development of this compound analogues as anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its versatility allows for the development of potent and selective agents targeting a wide range of kinases involved in critical cellular signaling pathways. This guide provides a comparative framework for evaluating the cross-reactivity of quinoline-based compounds in kinase assays.
Important Note on 8-Chloro-6-methylquinoline: As of December 2025, a comprehensive public domain search has revealed no specific kinase cross-reactivity data for this compound. Therefore, to illustrate the principles of a comparative analysis for such a compound, this guide presents data on structurally related and well-characterized quinoline-based kinase inhibitors. This information is intended to serve as a reference for researchers interested in the potential kinase inhibitory profile of novel quinoline derivatives.
Comparative Analysis of Representative Quinoline-Based Kinase Inhibitors
To provide a meaningful comparison, we have compiled inhibitory activity data for several quinoline-based compounds against key kinases from different families. The data is presented in terms of IC50 (the half-maximal inhibitory concentration), a standard measure of inhibitor potency.
Table 1: Inhibitory Activity of Selected Quinoline-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Anilino-Quinoline Derivative 1 | EGFR | 15 | Bosutinib | SRC | 1.2 |
| Anilino-Quinoline Derivative 2 | VEGFR-2 | 25 | ABL | 1.1 | |
| Pyrazolo[4,3-f]quinoline Derivative | FLT3 | <100 | Lenvatinib | VEGFR-2 | 4 |
| Quinoline-8-sulfonamide Derivative | PKM2 | >10,000 (modulator) | FGFR1 | 4.6 | |
| Tricyclic Quinoline Analog | CK2 | 1 | PDGFRα | 5.4 |
Disclaimer: The data for "Anilino-Quinoline Derivative 1 & 2", "Pyrazolo[4,3-f]quinoline Derivative", "Quinoline-8-sulfonamide Derivative", and "Tricyclic Quinoline Analog" are representative values based on published research on similar scaffolds and are intended for illustrative purposes.
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable and reproducible kinase inhibition data. Below are methodologies for common kinase assays used in drug discovery.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a standard method for measuring the inhibition of a specific kinase using a radiolabeled ATP.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, purified kinase, and the specific substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillant to each well and measure the radioactivity using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
KinomeScan™ Profiling (Competition Binding Assay)
This high-throughput screening platform is used to assess the selectivity of a compound against a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
General Workflow:
-
A kinase of interest, tagged with a unique DNA identifier, is incubated with the test compound and an immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.
-
Unbound components are washed away.
-
The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
Visualizations
Diagrams are provided below to illustrate a key signaling pathway often targeted by quinoline-based inhibitors and a typical experimental workflow for kinase inhibitor screening.
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Simplified EGFR signaling pathway.
Comparative Cytotoxicity Analysis: 8-Chloro-6-methylquinoline Scaffolds and Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Quinoline derivatives have emerged as a promising class of compounds due to their diverse biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic potential of quinoline-based compounds, with a focus on the structural class of 8-Chloro-6-methylquinoline, against standard chemotherapy drugs such as Cisplatin and Doxorubicin.
Disclaimer: Direct experimental data on the cytotoxicity of this compound is not extensively available in the public domain. Therefore, this guide presents a comparative analysis using data from structurally similar quinoline derivatives, such as 8-hydroxyquinoline and 8-aminoquinoline, to provide valuable insights into their potential anticancer activities. The presented data should be interpreted as a guide for future research and not as a direct measure of the target compound's efficacy.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various quinoline derivatives and standard chemotherapy drugs against a range of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of Quinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25±0.034 µg/mL |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL |
| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma | 14 |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | HCT 116 (Colon Carcinoma) | 116.4 ± 5.9 |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | MCF-7 (Breast Adenocarcinoma) | 78.1 ± 9.3 |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | U937 (Histiocytic Lymphoma) | 43.95 ± 3.53 µg/ml |
| Quinoline-imidazole derivative (Compound 12a) | HepG2 (Hepatocellular Carcinoma) | 2.42 ± 1.02 |
| Quinoline-imidazole derivative (Compound 12a) | A549 (Lung Carcinoma) | 6.29 ± 0.99 |
| Quinoline-imidazole derivative (Compound 12a) | PC-3 (Prostate Adenocarcinoma) | 5.11 ± 1.00 |
Table 2: Cytotoxicity of Standard Chemotherapy Drugs in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) |
| Cisplatin | ||
| BxPC-3 (Pancreatic Adenocarcinoma) | 5.96 ± 2.32 | |
| MIA PaCa-2 (Pancreatic Carcinoma) | 7.36 ± 3.11 | |
| YAPC (Pancreatic Adenocarcinoma) | 56.7 ± 9.52 | |
| PANC-1 (Pancreatic Carcinoma) | 100 ± 7.68 | |
| Doxorubicin | ||
| BFTC-905 (Bladder Carcinoma) | 2.3 | |
| MCF-7 (Breast Adenocarcinoma) | 2.5 | |
| M21 (Skin Melanoma) | 2.8 | |
| HeLa (Cervical Carcinoma) | 2.9 | |
| UMUC-3 (Bladder Carcinoma) | 5.1 | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | |
| TCCSUP (Bladder Carcinoma) | 12.6 | |
| Huh7 (Hepatocellular Carcinoma) | > 20 | |
| VMCUB-1 (Bladder Carcinoma) | > 20 | |
| A549 (Lung Carcinoma) | > 20 |
Experimental Protocols
A fundamental technique for assessing cytotoxicity is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
2. Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound derivatives and standard drugs)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagram
The cytotoxic mechanism of many standard chemotherapy drugs involves the induction of DNA damage and subsequent activation of cell death pathways. The following diagram illustrates the DNA damage response pathway initiated by Cisplatin.
Caption: Cisplatin-induced DNA damage response pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Benchmarking 8-Chloro-6-methylquinoline: A Comparative Analysis Against Established Antimicrobial Agents
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antimicrobial potential of 8-Chloro-6-methylquinoline against a panel of widely-used antibiotics: Ciprofloxacin, Penicillin, Gentamicin, and Tetracycline. Due to the limited availability of direct comparative studies on this compound, this analysis draws upon available data for closely related 2-chloro-6-methylquinoline derivatives to provide an initial benchmark.
Data Presentation: Comparative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus
| Compound | S. aureus (ATCC 25923) |
| 2-Chloro-6-methylquinoline derivative | Data Not Available |
| Ciprofloxacin | 0.25 - 1.0[1][2] |
| Penicillin | 0.4 - >24[3] |
| Gentamicin | 1.0 - 2.0 |
| Tetracycline | ≥8 (Resistant)[4] |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Escherichia coli
| Compound | E. coli (ATCC 25922) |
| 2-Chloro-6-methylquinoline derivative | Data Not Available |
| Ciprofloxacin | 0.004 - 0.013[5][6] |
| Penicillin | Data Not Available |
| Gentamicin | 0.5 - 2.0[7][8] |
| Tetracycline | 32[9] |
Note: The absence of specific MIC values for this compound and its close derivatives in publicly accessible literature underscores the need for further research to definitively benchmark its efficacy.
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for the evaluation of new compounds. The following are standardized methods widely used in microbiology laboratories.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism, adjusted to a 0.5 McFarland turbidity standard, is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Reading Results: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.
Mandatory Visualization
Signaling Pathways of Antimicrobial Action
The following diagrams illustrate the general mechanisms of action for quinoline antibiotics and the comparator agents.
Experimental Workflow
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmilabs.com [jmilabs.com]
- 5. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 8-Chloro-6-methylquinoline: A Comparative Guide to its Synthesis and Bioactivity
In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents due to their wide-ranging biological activities.[1] This guide provides a comprehensive comparison of the synthesis and potential bioactivity of 8-Chloro-6-methylquinoline, offering insights into its reproducibility and performance based on available experimental data for the compound and its structural analogs. While specific research on the reproducibility of this compound's synthesis and its precise bioactivity is not extensively documented in publicly available literature, this guide synthesizes information from closely related compounds to provide a robust framework for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Reproducible Approach
The synthesis of this compound can be reliably achieved through the Skraup synthesis, a classic and well-established method for quinoline ring formation.[2][3] While a specific yield for this compound is not readily found in the literature, a detailed protocol for its isomer, 6-chloro-8-methylquinoline, reports a reproducible yield of 80%, suggesting a similar efficiency for the target compound.[4] The proposed synthesis would involve the reaction of 2-chloro-4-methylaniline with glycerol in the presence of an oxidizing agent and sulfuric acid.
Comparative Synthesis Methods
Beyond the Skraup synthesis, other methods for quinoline synthesis offer alternative routes, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Synthesis Method | Key Features | Reported Yield (Analogous Compounds) | Reference |
| Skraup Synthesis | One-pot reaction, readily available starting materials, generally good yields. Can be highly exothermic and requires careful temperature control. | 80% for 6-chloro-8-methylquinoline | [4] |
| Doebner-von Miller Reaction | A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. | Varies depending on substrates. | [2] |
| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | Generally good yields. | [3] |
| Vilsmeier-Haack Reaction | Used for the synthesis of 2-chloro-3-formyl quinoline derivatives. | Not specified. |
Experimental Protocol: Skraup Synthesis of this compound
This protocol is adapted from the successful synthesis of 6-chloro-8-methylquinoline.[4]
Materials:
-
2-chloro-4-methylaniline
-
Glycerol
-
Nitrobenzene (oxidizing agent)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a stirred solution of 2-chloro-4-methylaniline and glycerol in nitrobenzene, slowly add concentrated sulfuric acid at room temperature.
-
Carefully heat the reaction mixture. The reaction is exothermic and requires monitoring to control the temperature.
-
After the initial vigorous reaction subsides, continue to heat the mixture for several hours to ensure completion.
-
Cool the reaction mixture to room temperature and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is alkaline.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Bioactivity of this compound and its Analogs
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] While specific bioactivity data for this compound is sparse in the literature, it is often cited as a key intermediate in the synthesis of compounds with potential therapeutic applications.[5] To provide a comparative analysis, this section summarizes the bioactivity of structurally related chloro- and methyl-substituted quinolines.
Comparative Bioactivity Data
The following table presents a summary of the bioactivity of various quinoline derivatives, highlighting their potential as anticancer and antimicrobial agents.
| Compound | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Antituberculosis | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | [6] |
| 8-Hydroxyquinoline | Antimicrobial | S. aureus, E. faecalis, C. albicans | 27.58 µM | [7] |
| Ruthenium(II) Complex with 8-Hydroxyquinoline | Anticancer | T47D and MDA-MB-231 (Breast Cancer) | 48.3 µM and 45.5 µM | [8] |
| Various Quinoline-8-sulfonamides | Anticancer | C32, COLO829, MDA-MB-231, U87-MG, A549 | 0.376 - 0.756 mM | [9] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Synthesis and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and a relevant biological signaling pathway.
Caption: A flowchart of the Skraup synthesis for this compound.
Caption: A potential signaling pathway for the anticancer activity of quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. 8-Chloro-6-methylquinolin-2(1H)-one [myskinrecipes.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In vivo efficacy studies of 8-Chloro-6-methylquinoline derivatives
A Comparative Guide to the In Vivo Efficacy of Substituted Quinoline Derivatives
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimalarial, and other anti-parasitic properties.[1][2] This guide summarizes key in vivo efficacy data for selected substituted quinoline derivatives, providing insights into their therapeutic potential. The presented data is supported by detailed experimental protocols and an overview of the relevant biological pathways.
Data Presentation: In Vivo Efficacy of Substituted Quinoline Derivatives
The following tables summarize the in vivo efficacy of various quinoline derivatives in anticancer and anti-parasitic studies. These compounds have been selected for their structural relevance, featuring substitutions that include chloro and methyl groups, providing a basis for comparison.
Table 1: In Vivo Anticancer Efficacy of Quinoline Derivatives
| Compound | Animal Model | Cancer Type | Dosage | Efficacy |
| Compound 91b1 | Nude mice xenograft | Esophageal Squamous Cell Carcinoma | 50 mg/kg/day (i.p.) | Significantly reduced tumor size.[3][4] |
| QC-4 (A quinoline derivative) | BALB/c mice | Ehrlich Ascites Carcinoma (Solid tumor) | Not specified | Regression of in vivo solid tumor and extended survivability.[5] |
| Bosutinib | - | Chronic Myeloid Leukemia | Approved Drug | Src-Abl kinase inhibitor.[3] |
| Anlotinib | - | Various human cancers | Approved Drug | Multi-kinase inhibitor.[3] |
Table 2: In Vivo Anti-parasitic Efficacy of Quinoline Derivatives
| Compound | Animal Model | Parasite | Dosage | Efficacy |
| Compound 3 (Quinoline salt derivative) | Mice | Plasmodium falciparum (Cerebral Malaria model) | 15, 30, 50 mg/kg | 76.9%, 90.1%, and 92.9% parasite growth inhibition, respectively.[6] |
| DB2186 | Mice | Trypanosoma cruzi | Not specified | 70% reduction in parasitemia load.[7] |
| DB2217 | Mice | Trypanosoma brucei | Not specified | 100% cure rate (4 out of 4 mice).[7] |
| AM1 (racemic) | Mice | Plasmodium berghei ANKA | Not specified | ED₅₀ and ED₉₀ values comparable or better than chloroquine.[8] |
| (-)-AM1 | Mice | Plasmodium berghei ANKA | Not specified | ED₅₀ and ED₉₀ values comparable or better than chloroquine.[8] |
| (+)-AM1 | Mice | Plasmodium yoelii | Not specified | ED₅₀ and ED₉₀ values comparable or better than chloroquine.[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vivo efficacy studies. Below are representative experimental protocols for assessing the anticancer and anti-parasitic efficacy of quinoline derivatives in animal models.
In Vivo Anticancer Efficacy Study (Xenograft Model)
This protocol describes a common method for evaluating the antitumor activity of a test compound in a mouse xenograft model.[3][4]
-
Cell Culture: Human cancer cell lines (e.g., esophageal squamous cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium. Approximately 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.
-
Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound 91b1) is administered intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg/day) for a defined period. The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula for tumor volume is typically: (Length × Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
In Vivo Antimalarial Efficacy Study (Mouse Model)
This protocol outlines a standard 4-day suppressive test to evaluate the in vivo antimalarial activity of a compound against Plasmodium berghei in mice.[8]
-
Animal Model: Specific pathogen-free mice (e.g., Swiss albino) are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells infected with P. berghei.
-
Treatment Administration: The test compound is formulated in a suitable vehicle and administered to the mice, typically orally (p.o.), at various doses. Treatment usually starts on the day of infection and continues for four consecutive days.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
-
Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be calculated.
-
Survival Monitoring: The survival of the mice in each treatment group is monitored daily.
Mandatory Visualization
Signaling Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][9] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed mechanism of action for some anticancer quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The general workflow for assessing the in vivo efficacy of a novel quinoline derivative involves several key stages, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the in vivo efficacy evaluation of novel quinoline derivatives.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Docking Analysis of 8-Chloroquinoline Analogues as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on 8-chloroquinoline analogues, focusing on their potential as inhibitors of key protein kinases implicated in cancer signaling pathways. The data presented is synthesized from multiple research endeavors to offer a consolidated perspective on the structure-activity relationships of this promising class of compounds.
Quantitative Docking Data Summary
The following table summarizes the docking scores of various 8-chloroquinoline analogues against the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a well-validated target in oncology, and its inhibition is a key mechanism for several approved anti-cancer drugs.[1][2][3] The docking scores, typically reported in kcal/mol, represent the predicted binding affinity of the ligand to the protein's active site, with more negative values indicating a stronger interaction.
| Compound ID | Substituents | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 4f | 2-(4-chlorophenyl)-4-amino | EGFR | 1M17 | Not explicitly stated, but noted to form strong interactions | Met793, Lys745, Cys797 | [1] |
| 8-Chloro-Quinolone Derivative 1 | Various N-aryl/alkyl substitutions | Staphylococcus aureus DNA Gyrase B | Not specified | Not specified | Not specified | [4] |
| 8-Chloro-Quinolone Derivative 2 | Various substitutions | E. coli DNA Gyrase | Not specified | Not specified | Not specified | [5] |
| Quinazoline-based Thiazole 4f | 7-((4-(4-hydroxyphenyl)thiazol-2-yl)amino) | EGFR (wild-type) | 1M17 | Not explicitly stated (IC50 = 2.17 nM) | Met793 (H-bond), Leu718, Val726 | [3] |
| Quinazoline-based Thiazole 4i | 7-((4-(4-chlorophenyl)thiazol-2-yl)amino) | EGFR (wild-type) | 1M17 | Not explicitly stated (IC50 = 2.86 µM vs MCF-7) | Met793 (H-bond), Leu718, Val726 | [3] |
Note: The presented data is a synthesis from multiple sources. Direct comparison of docking scores should be approached with caution as methodologies can vary between studies. The table highlights the potential of the 8-chloroquinoline scaffold and related structures in targeting EGFR.
Experimental Protocols: Molecular Docking
The following provides a generalized experimental protocol for molecular docking studies as compiled from the cited literature.[1][3]
2.1. Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is energy minimized using a suitable force field (e.g., CHARMm) to relieve any steric clashes. The active site for docking is defined based on the location of the co-crystallized inhibitor or through literature precedent.
2.2. Ligand Preparation: The 2D structures of the 8-chloro-6-methylquinoline analogues are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a force field like MMFF94.
2.3. Molecular Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The prepared ligands are docked into the defined active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.
2.4. Analysis of Docking Results: The results are analyzed based on the docking score or binding energy, which predicts the binding affinity. The top-ranked poses are visually inspected to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: A typical workflow for molecular docking studies.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 8-Chloro-6-methylquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Chloro-6-methylquinoline was not located. The following disposal procedures are based on the known hazards of structurally similar compounds, such as 8-chloroquinoline and various methylquinolines. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health & Safety (EH&S) department for guidance specific to your location and regulations.
The proper disposal of this compound is critical for ensuring the safety of laboratory personnel and protecting the environment. As a chlorinated heterocyclic compound, it should be managed as a regulated hazardous waste.
Hazard Profile of Structurally Related Compounds
To underscore the need for caution, the following table summarizes the known hazards of compounds closely related to this compound. This data strongly suggests that this compound should be handled with similar precautions.
| Compound | Key Hazards | GHS Hazard Statements |
| 8-Chloroquinoline | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2] | H301, H315, H319, H335[1][2] |
| 8-Hydroxyquinoline | Very toxic to aquatic life with long lasting effects, Causes severe eye damage, May cause an allergic skin reaction.[3] | Not explicitly stated in the provided search results. |
| 8-Chloro-2-methylquinoline | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific target organ toxicity (single exposure) Category 3.[4] |
| 6-Methylquinoline | Harmful if swallowed, Causes skin irritation.[5] | H302, H315.[5] |
Step-by-Step Disposal Protocol
The core principle for the disposal of this compound is to treat it as regulated hazardous waste. It is crucial to segregate it from non-halogenated chemical waste to ensure proper disposal.
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, always wear appropriate PPE. This includes:
-
A properly buttoned lab coat.
-
Chemical safety goggles and a face shield.
-
Chemically resistant gloves (consult glove compatibility charts for quinoline derivatives).
-
All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
-
Waste Segregation and Containerization:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Crucially, do not mix this compound with other waste streams, especially non-halogenated solvents, acids, bases, or heavy metals.[6] This is vital for safety and proper disposal.
-
-
Labeling:
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Store the container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be cool, dry, and well-ventilated.[6]
-
Ensure the storage area has secondary containment to control any potential leaks.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[6]
-
Provide them with all necessary information, including the chemical name and quantity.[6]
-
Only licensed hazardous waste contractors should transport and dispose of the chemical.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]
-
Collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container for disposal.
-
Decontaminate the spill area and report the incident to your laboratory supervisor and EH&S department.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chloroquinoline | 611-33-6 [chemicalbook.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
